REACTION_CXSMILES
|
C([O-])(O)=O.[Na+].C[C@@H](N)[C@H]1O[C@H]([O:14][C@H:15]2[C@H:20](O)[C@@H:19]([O:22][C@H]3OC[C@@](O)(C)[C@H](NC)[C@H]3O)[C@H:18](N)[CH2:17][C@@H:16]2N)[C@H](N)CC1.C[C@@H](NC)[C@H]1O[C@H](O[C@H:47]2[C@H:52](O)[C@@H:51]([O:54][C@H]3OC[C@@](O)(C)[C@H](NC)[C@H]3O)[C@H:50](N)[CH2:49][C@@H:48]2N)[C@H](N)CC1.[CH3:71][C@@:72]1(O)[C@H](NC)[C@@H](O)[C@@H](O[C@@H]2[C@@H](O)[C@H](O[C@H]3O[C@H](CN)CC[C@H]3N)[C@@H](N)C[C@H]2N)OC1.OS(O)(=O)=O>>[C:17]1([CH:71]=[CH:72][C:48]2[CH:47]=[CH:52][C:51]([OH:54])=[CH:50][CH:49]=2)[CH:16]=[C:15]([OH:14])[CH:20]=[C:19]([OH:22])[CH:18]=1 |f:0.1,2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
gentamycin sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Cultures of African green monkey kidney cells (Vero) cells, obtained from the American Type Culture Collection, Rockville, Md
|
Type
|
WASH
|
Details
|
Thereafter, the cultures were rinsed three time with media
|
Type
|
ADDITION
|
Details
|
containing resveratrol at a final concentration of 50 μg/ml
|
Type
|
CUSTOM
|
Details
|
were prepared in 100% ethanol
|
Type
|
ADDITION
|
Details
|
diluted to the final
|
Type
|
CONCENTRATION
|
Details
|
concentration in tissue culture media
|
Type
|
CONCENTRATION
|
Details
|
The maximum concentration of alcohol in the medium
|
Type
|
ADDITION
|
Details
|
Controls were treated identically
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(O)=O.[Na+].C[C@@H](N)[C@H]1O[C@H]([O:14][C@H:15]2[C@H:20](O)[C@@H:19]([O:22][C@H]3OC[C@@](O)(C)[C@H](NC)[C@H]3O)[C@H:18](N)[CH2:17][C@@H:16]2N)[C@H](N)CC1.C[C@@H](NC)[C@H]1O[C@H](O[C@H:47]2[C@H:52](O)[C@@H:51]([O:54][C@H]3OC[C@@](O)(C)[C@H](NC)[C@H]3O)[C@H:50](N)[CH2:49][C@@H:48]2N)[C@H](N)CC1.[CH3:71][C@@:72]1(O)[C@H](NC)[C@@H](O)[C@@H](O[C@@H]2[C@@H](O)[C@H](O[C@H]3O[C@H](CN)CC[C@H]3N)[C@@H](N)C[C@H]2N)OC1.OS(O)(=O)=O>>[C:17]1([CH:71]=[CH:72][C:48]2[CH:47]=[CH:52][C:51]([OH:54])=[CH:50][CH:49]=2)[CH:16]=[C:15]([OH:14])[CH:20]=[C:19]([OH:22])[CH:18]=1 |f:0.1,2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
gentamycin sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Cultures of African green monkey kidney cells (Vero) cells, obtained from the American Type Culture Collection, Rockville, Md
|
Type
|
WASH
|
Details
|
Thereafter, the cultures were rinsed three time with media
|
Type
|
ADDITION
|
Details
|
containing resveratrol at a final concentration of 50 μg/ml
|
Type
|
CUSTOM
|
Details
|
were prepared in 100% ethanol
|
Type
|
ADDITION
|
Details
|
diluted to the final
|
Type
|
CONCENTRATION
|
Details
|
concentration in tissue culture media
|
Type
|
CONCENTRATION
|
Details
|
The maximum concentration of alcohol in the medium
|
Type
|
ADDITION
|
Details
|
Controls were treated identically
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(O)=O.[Na+].C[C@@H](N)[C@H]1O[C@H]([O:14][C@H:15]2[C@H:20](O)[C@@H:19]([O:22][C@H]3OC[C@@](O)(C)[C@H](NC)[C@H]3O)[C@H:18](N)[CH2:17][C@@H:16]2N)[C@H](N)CC1.C[C@@H](NC)[C@H]1O[C@H](O[C@H:47]2[C@H:52](O)[C@@H:51]([O:54][C@H]3OC[C@@](O)(C)[C@H](NC)[C@H]3O)[C@H:50](N)[CH2:49][C@@H:48]2N)[C@H](N)CC1.[CH3:71][C@@:72]1(O)[C@H](NC)[C@@H](O)[C@@H](O[C@@H]2[C@@H](O)[C@H](O[C@H]3O[C@H](CN)CC[C@H]3N)[C@@H](N)C[C@H]2N)OC1.OS(O)(=O)=O>>[C:17]1([CH:71]=[CH:72][C:48]2[CH:47]=[CH:52][C:51]([OH:54])=[CH:50][CH:49]=2)[CH:16]=[C:15]([OH:14])[CH:20]=[C:19]([OH:22])[CH:18]=1 |f:0.1,2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
gentamycin sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Cultures of African green monkey kidney cells (Vero) cells, obtained from the American Type Culture Collection, Rockville, Md
|
Type
|
WASH
|
Details
|
Thereafter, the cultures were rinsed three time with media
|
Type
|
ADDITION
|
Details
|
containing resveratrol at a final concentration of 50 μg/ml
|
Type
|
CUSTOM
|
Details
|
were prepared in 100% ethanol
|
Type
|
ADDITION
|
Details
|
diluted to the final
|
Type
|
CONCENTRATION
|
Details
|
concentration in tissue culture media
|
Type
|
CONCENTRATION
|
Details
|
The maximum concentration of alcohol in the medium
|
Type
|
ADDITION
|
Details
|
Controls were treated identically
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |